molecular formula C18H20N2O2S B5749877 4-(cyclopentyloxy)-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide

4-(cyclopentyloxy)-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide

Cat. No. B5749877
M. Wt: 328.4 g/mol
InChI Key: RIBHEHRXCNRADR-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(cyclopentyloxy)-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CYT-Rx20 and has been studied for its anticancer properties.

Mechanism of Action

The mechanism of action of CYT-Rx20 is not fully understood. However, it is believed that the compound targets the mitochondria of cancer cells, leading to the disruption of the electron transport chain and the generation of reactive oxygen species. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that CYT-Rx20 has minimal toxicity in normal cells and tissues. However, it has been found to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One advantage of CYT-Rx20 is its potential as a novel anticancer agent. However, the compound has some limitations in lab experiments. It is not very water-soluble, which can make it difficult to use in certain assays. Additionally, the compound is not very stable and can degrade over time.

Future Directions

There are several future directions for research on CYT-Rx20. One potential area of study is the development of more stable analogs of the compound that can be used in clinical trials. Additionally, the mechanism of action of CYT-Rx20 needs to be further elucidated to better understand how it targets cancer cells. Finally, more studies are needed to determine the efficacy of CYT-Rx20 in vivo, in animal models of cancer.

Synthesis Methods

The synthesis of CYT-Rx20 involves the reaction of 4-hydroxybenzohydrazide with 3-methyl-2-thiophenecarboxaldehyde in the presence of cyclopentanone. The reaction is carried out under reflux conditions in the presence of a suitable solvent.

Scientific Research Applications

CYT-Rx20 has been studied extensively for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-cyclopentyloxy-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-10-11-23-17(13)12-19-20-18(21)14-6-8-16(9-7-14)22-15-4-2-3-5-15/h6-12,15H,2-5H2,1H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBHEHRXCNRADR-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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